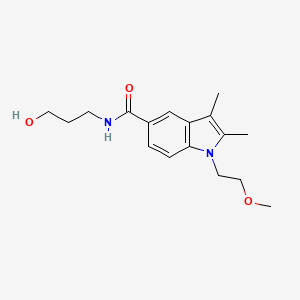![molecular formula C15H20ClNOS B6641186 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol, also known as ML204, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiochromene compounds and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol selectively blocks the Kv7.4 potassium channel by binding to a specific site on the channel. This results in the inhibition of potassium ion efflux, leading to the depolarization of the cell membrane and the generation of action potentials. This compound has been found to be a potent and selective blocker of the Kv7.4 potassium channel, with no significant effect on other potassium channels or ion channels.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce neuronal excitability, which is important in the treatment of epilepsy and neuropathic pain. This compound has also been found to have antiarrhythmic effects, which is important in the treatment of cardiac arrhythmias. Additionally, this compound has been found to have neuroprotective effects, which is important in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol is its high selectivity and potency for the Kv7.4 potassium channel. This makes it an ideal tool for studying the role of this channel in various diseases. Additionally, this compound has been found to be stable and easy to use in lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol. One of the potential applications of this compound is in the treatment of epilepsy and neuropathic pain. Further research is needed to determine the efficacy and safety of this compound in these conditions. Additionally, this compound has been found to have potential applications in the treatment of cardiac arrhythmias. Further research is needed to determine the optimal dosage and administration of this compound in these conditions. Finally, this compound has been found to have neuroprotective effects, which is important in the treatment of neurodegenerative diseases. Further research is needed to determine the potential therapeutic applications of this compound in these conditions.
Conclusion:
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential therapeutic applications. It selectively blocks the Kv7.4 potassium channel and has been found to have significant biochemical and physiological effects. This compound has potential applications in the treatment of epilepsy, neuropathic pain, and cardiac arrhythmias. Additionally, this compound has neuroprotective effects, which is important in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosage and administration of this compound in these conditions.
Synthesemethoden
The synthesis of 4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol involves the reaction of 8-chloro-3,4-dihydro-2H-thiochromene with cyclohexanone in the presence of sodium hydride and a catalytic amount of iodine. The resulting product is then reacted with hydroxylamine hydrochloride to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective blocker of the Kv7.4 potassium channel, which is involved in the regulation of neuronal excitability. This compound has been shown to have potential therapeutic applications in epilepsy, neuropathic pain, and cardiac arrhythmias.
Eigenschaften
IUPAC Name |
4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNOS/c16-13-3-1-2-12-14(8-9-19-15(12)13)17-10-4-6-11(18)7-5-10/h1-3,10-11,14,17-18H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMRMPVCTKPUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCSC3=C2C=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)
![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)
![2-(1-hydroxycyclohexyl)-N-[1-(oxan-4-yl)ethyl]acetamide](/img/structure/B6641125.png)


![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)
![2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B6641146.png)

![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)
![4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)
![4-[1-(2,4-Difluorophenyl)propylamino]cyclohexan-1-ol](/img/structure/B6641182.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)